molecular formula C9H20ClN3O B2809208 2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride CAS No. 1955548-51-2

2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride

Cat. No.: B2809208
CAS No.: 1955548-51-2
M. Wt: 221.73
InChI Key: GXBGFPHNCQWIPK-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride is a piperidine-derived compound featuring a carboxamide group substituted with a methyl moiety at the nitrogen and a 2-aminoethyl side chain. Its molecular formula is C₉H₂₀ClN₃O (calculated molecular weight: ~233.73 g/mol). Key suppliers include CHEM-IS-TRY, Inc. (USA), Shanpar Chemical (India), and Pollinchem Brazil, reflecting its global industrial relevance .

Properties

IUPAC Name

2-(2-aminoethyl)-N-methylpiperidine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-11-9(13)12-7-3-2-4-8(12)5-6-10;/h8H,2-7,10H2,1H3,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBGFPHNCQWIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCCCC1CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of piperidine with ethylene oxide to form N-ethylpiperidine, followed by amination with ethylenediamine to introduce the aminoethyl group. The resulting compound is then methylated and reacted with a carboxylic acid derivative to form the carboxamide group. Finally, the hydrochloride salt is formed by treating the carboxamide with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Structural Features and Reactivity

2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride contains:

  • A piperidine ring with a carboxamide group at the 1-position.
  • An N-methyl group on the carboxamide.
  • A 2-aminoethyl substituent at the 2-position of the piperidine.
  • A hydrochloride salt (enhances solubility and stability).

Key reactive sites include the primary amine (on the ethyl chain), tertiary amine (piperidine nitrogen), and the carboxamide group (Figure 1).

Reactions of the Primary Amine Group

The 2-aminoethyl side chain participates in nucleophilic reactions:

Acylation and Sulfonylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides (e.g., methanesulfonyl chloride) in pyridine or triethylamine to form amides/sulfonamides .
    • Example: Reaction with methanesulfonyl chloride yields 2-(2-(methylsulfonamido)ethyl)-N-methylpiperidine-1-carboxamide .
    • Conditions: Pyridine, 0–25°C, 16 hours (yield: ~91%) .

Alkylation

  • Forms secondary/tertiary amines via reductive amination with aldehydes/ketones (e.g., formaldehyde) .
    • Example: Reaction with formaldehyde under transfer hydrogenation (Pd/C, HCOOH) yields N-methyl derivatives .

Schiff Base Formation

  • Reacts with carbonyl compounds (e.g., ketones) to form imines, which can be reduced to alkylated amines .

N-Methylation

  • The tertiary amine in the piperidine ring can undergo quaternization with methyl iodide or reductive methylation (HCHO/NaBH₃CN) .

Hydrogenation

  • The piperidine ring is stable under standard hydrogenation conditions but may participate in stereoselective reductions for derivatives with unsaturated side chains .

Hydrolysis

  • Acidic or basic hydrolysis converts the carboxamide to carboxylic acid :
    • Acidic : HCl (6M), reflux, 12 hours → 2-(2-aminoethyl)-piperidine-1-carboxylic acid .
    • Basic : NaOH (2M), ethanol, 80°C → N-methylamine byproduct .

Nucleophilic Substitution

  • Reacts with Grignard reagents (e.g., MeMgBr) to form ketones or tertiary alcohols .

Salt-Forming Reactions

  • The hydrochloride salt can be exchanged with other counterions (e.g., sulfate, phosphate) via ion-exchange chromatography .

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Development : This compound is often investigated for its potential as a therapeutic agent due to its ability to interact with neurotransmitter systems. Studies have shown that derivatives of piperidine can act as ligands for various receptors, including serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety .
  • Antihistamine Activity : Research indicates that compounds related to this compound exhibit antihistamine properties. This makes them candidates for developing medications aimed at treating allergic reactions by blocking histamine H1 receptors .

Neuropharmacology

  • Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter release, particularly acetylcholine. It has been evaluated for potential use in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's .
  • Anxiolytic Effects : The compound's interaction with GABA receptors has been explored for its anxiolytic properties. Research indicates that it may help reduce anxiety symptoms by enhancing GABAergic transmission .

Biochemical Tool

  • Buffering Agent : In cellular biology, this compound is utilized as a non-ionic organic buffering agent in cell culture media. It helps maintain physiological pH levels (6-8.5), which is critical for optimal cell growth and function .

Case Study 1: Antihistamine Development

A study focused on the synthesis of piperidine derivatives showed that modifications to the structure of this compound can lead to enhanced antihistamine activity. The research demonstrated improved selectivity towards H1 receptors while minimizing side effects associated with traditional antihistamines .

Case Study 2: Neuroprotective Effects

In vitro experiments assessed the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. Results indicated that it could significantly reduce cell death induced by oxidative agents, suggesting its potential role in developing treatments for neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReference
AntihistamineBlocks H1 receptors, reducing allergic reactions
Cognitive EnhancementModulates acetylcholine release, potentially improving cognitive function
Anxiolytic EffectsEnhances GABAergic transmission, reducing anxiety symptoms
Buffering AgentMaintains physiological pH in cell culture media

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with three analogs based on substituents, molecular properties, and inferred applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound C₉H₂₀ClN₃O ~233.73 N-methyl carboxamide, 2-aminoethyl chain Pharmaceutical intermediates
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride C₁₄H₁₉ClN₂O₂ 294.77 Benzyl ester, aminomethyl substituent Prodrugs or drug delivery systems
N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride C₁₀H₂₁ClN₂O₂ 236.74 Hydroxy-dimethylethyl group, carboxamide Bioactive molecules or catalysts
3-[2-(2-Aminoethylamino)ethylamino]propyl trimethoxysilane C₁₀H₂₇N₃O₃Si 265.42 Silane backbone, multiple aminoethyl chains Surface modification in materials

Key Findings from Structural Analysis

Substituent Effects on Solubility and Stability: The target compound’s carboxamide and aminoethyl groups likely enhance aqueous solubility compared to the benzyl ester analog , which is more lipophilic and prone to hydrolysis.

Pharmacological Implications: The 2-aminoethyl chain in the target compound may facilitate interactions with amine-binding receptors (e.g., serotonin or adrenergic receptors), similar to 5-bromotryptamine hydrochloride , though the latter’s indole ring confers distinct binding profiles. The benzyl ester analog could serve as a prodrug, with esterase-mediated conversion enhancing bioavailability.

Industrial vs. Pharmaceutical Utility :

  • The silane-containing compound is tailored for industrial applications (e.g., surface functionalization), whereas the target compound and its piperidine-carboxamide analogs are more relevant to drug discovery.

Biological Activity

Introduction

2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles that are crucial in drug design and biological interactions. The following sections will detail its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to several key mechanisms:

  • Receptor Modulation : Piperidine derivatives often interact with various neurotransmitter receptors, influencing neurological pathways. For instance, compounds with similar structures have shown affinity for muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and neurodegenerative diseases .
  • Inhibition of Enzymatic Activity : Some studies suggest that piperidine derivatives can inhibit enzymes such as monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and inflammation. This inhibition can lead to reduced cancer cell proliferation .
  • DNA Interaction : The nitrogen atoms in piperidine structures can form hydrogen bonds with DNA, potentially leading to anticancer effects through the disruption of DNA replication and transcription processes .

Anticancer Activity

Recent research highlights the anticancer potential of piperidine derivatives, including this compound. The following table summarizes findings from various studies regarding its cytotoxic effects:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)19.9MAGL inhibition and apoptosis induction
FaDu (Hypopharyngeal)15.0DNA interaction and apoptosis
COV318 (Ovarian)9.28Inhibition of pro-inflammatory pathways

Neuroprotective Effects

Piperidine derivatives have also been studied for their neuroprotective properties. The following case study illustrates the compound's potential in treating neurodegenerative diseases:

  • Case Study : A study evaluated the neuroprotective effects of a similar piperidine derivative on neuronal cells exposed to oxidative stress. The compound demonstrated significant reduction in cell death and improved cell viability by modulating oxidative stress pathways through receptor interaction and enzymatic inhibition .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, and elimination (ADME) properties of this compound is crucial for its therapeutic application:

  • Absorption : Studies indicate that piperidine derivatives generally exhibit good oral bioavailability due to their lipophilic nature.
  • Distribution : These compounds tend to distribute widely within tissues, including the brain, enhancing their potential as neuroactive agents.
  • Metabolism : Metabolic studies suggest that these compounds undergo phase I metabolic reactions primarily via cytochrome P450 enzymes.
  • Elimination : The elimination half-life varies but is generally favorable for maintaining therapeutic levels in systemic circulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via carboxamide formation between piperidine derivatives and activated carbonyl intermediates. A common approach involves reacting 2-(2-aminoethyl)piperidine with methyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen, followed by HCl treatment for salt formation . Solvent choice (e.g., THF vs. methanol) and catalyst use (e.g., triethylamine) critically affect reaction efficiency. For instance, THF enhances nucleophilicity of the amino group, while methanol may lead to side reactions with isocyanates. Post-synthesis purification via recrystallization or chromatography is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

  • Methodological Answer :

  • NMR : ¹H NMR reveals peaks at δ 2.8–3.2 ppm (N-methyl group) and δ 3.4–3.7 ppm (piperidine ring protons). ¹³C NMR confirms carboxamide carbonyl resonance at ~170 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 220.2 (base peak), with fragmentation patterns indicating cleavage of the carboxamide bond .
  • IR : Strong absorption bands at 1650–1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What biological targets are associated with this compound, and how are binding assays designed to evaluate its activity?

  • Methodological Answer : The compound’s piperidine and aminoethyl motifs suggest affinity for G protein-coupled receptors (GPCRs) and ion channels. Radioligand displacement assays (e.g., using ³H-labeled antagonists) measure binding to adrenergic or serotonin receptors. Competitive binding curves (IC₅₀ values) are generated with HEK293 cells expressing recombinant targets, with data normalized to reference ligands like propranolol .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations predict transition states for carboxamide bond formation, identifying energy barriers in solvent-mediated pathways. Tools like ICReDD’s reaction path search algorithms (using quantum chemical calculations) reduce trial-and-error experimentation by predicting feasible routes for introducing substituents (e.g., fluorinated groups) to improve metabolic stability .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell type, ligand concentration). Meta-analysis of dose-response curves and statistical validation (e.g., Grubbs’ test for outliers) can identify protocol-dependent variability. For example, conflicting IC₅₀ values for serotonin receptor binding may stem from differences in membrane preparation (intact cells vs. lysates) .

Q. What strategies are recommended for designing stable analogs resistant to enzymatic degradation?

  • Methodological Answer : Introduce steric hindrance near the carboxamide bond (e.g., methyl groups on the piperidine ring) or replace labile protons with deuterium. Metabolic stability is assessed via liver microsome assays (e.g., human CYP3A4 incubation), with LC-MS monitoring parent compound depletion over time .

Q. How can advanced NMR techniques elucidate conformational dynamics in solution?

  • Methodological Answer : Rotating-frame Overhauser effect spectroscopy (ROESY) identifies through-space interactions between the N-methyl group and piperidine protons, revealing preferred chair conformations. Variable-temperature ¹H NMR detects ring-flipping kinetics, with activation energies calculated using Eyring plots .

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